molecular formula C29H30N2O3 B444328 11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 362000-71-3

11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444328
CAS No.: 362000-71-3
M. Wt: 454.6g/mol
InChI Key: RLOZEWQURAXNON-UHFFFAOYSA-N
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Description

11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities and are commonly used in pharmaceuticals for their sedative, anxiolytic, and muscle relaxant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One efficient method involves the carbonylative Sonogashira reaction followed by aza-Michael addition and cyclocondensation . This method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyst to form 1,3-ynones as intermediates. The subsequent cyclocondensation is catalyzed by Cp2TiCl2 and m-phthalic acid in ethanol, yielding the desired benzodiazepine compound under mild conditions .

Industrial Production Methods

Industrial production of benzodiazepines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound interacts with specific subunits of the GABA receptor, modulating its activity and resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern on the benzodiazepine core, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure could potentially offer advantages in terms of efficacy, safety, and side effect profile.

Properties

CAS No.

362000-71-3

Molecular Formula

C29H30N2O3

Molecular Weight

454.6g/mol

IUPAC Name

6-(4-methoxyphenyl)-9-(2-propoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H30N2O3/c1-3-16-34-27-11-7-4-8-22(27)20-17-25-28(26(32)18-20)29(19-12-14-21(33-2)15-13-19)31-24-10-6-5-9-23(24)30-25/h4-15,20,29-31H,3,16-18H2,1-2H3

InChI Key

RLOZEWQURAXNON-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)OC)C(=O)C2

Canonical SMILES

CCCOC1=CC=CC=C1C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)OC)C(=O)C2

Origin of Product

United States

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